Benzyl(5-methoxypentyl)amine

Description

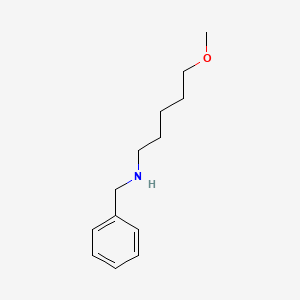

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-benzyl-5-methoxypentan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-15-11-7-3-6-10-14-12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |

InChI Key |

UTDQITPPKZHOHG-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCCNCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for Benzyl 5 Methoxypentyl Amine and Its Derivatives

Established and Novel Synthetic Routes to Benzyl(5-methoxypentyl)amine

The formation of the crucial C-N bond in this compound can be achieved through several established and innovative pathways. These methods offer different advantages concerning efficiency, substrate scope, and reaction conditions.

Reductive Amination Strategies in N-Alkylation

Reductive amination is a cornerstone in amine synthesis due to its efficiency and ability to prevent the overalkylation often seen in direct alkylation methods. masterorganicchemistry.com This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. arkat-usa.orgpressbooks.pub For the synthesis of this compound, two primary reductive amination pathways are feasible:

Pathway A: Reaction of benzaldehyde (B42025) with 5-methoxypentylamine.

Pathway B: Reaction of 5-methoxypentanal (B1601499) with benzylamine (B48309).

The choice of reducing agent is critical for the success of the reaction, with several options available, each with specific selectivities. masterorganicchemistry.com Sodium borohydride (B1222165) is a common choice, though more specialized reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they can selectively reduce the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.compressbooks.pub The use of a sodium borohydride-acetic acid system has also been reported as an effective agent for the reduction of imines and iminium salts. arkat-usa.org

| Reducing Agent | Key Characteristics | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Common, inexpensive, but can also reduce the starting aldehyde/ketone. | Often used in protic solvents like methanol (B129727) or ethanol. | masterorganicchemistry.comorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions at neutral or slightly acidic pH; toxic cyanide byproduct is a drawback. | Methanol solvent, pH control often required. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions, avoids cyanide toxicity, effective for a wide range of substrates. | Aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). | masterorganicchemistry.com |

| Hydrogen (H₂) with Metal Catalyst | "Green" option, used in commercial preparations (e.g., with Ni catalyst). | Requires pressure equipment and catalyst handling. | pressbooks.pub |

| Formic Acid (Leuckart-Wallach reaction) | Acts as both reducing agent and acid catalyst. | High temperatures (190-210 °C) can limit its applicability. | arkat-usa.org |

Direct Alkylation Approaches for Amine Functionalization

Direct N-alkylation involves the reaction of an amine with an alkyl halide via a nucleophilic aliphatic substitution (S_N2) reaction. wikipedia.orglibretexts.org To synthesize this compound, this would entail either:

Reacting benzylamine with a 5-methoxypentyl halide (e.g., 1-chloro-5-methoxypentane (B3049946) or 1-bromo-5-methoxypentane).

Reacting 5-methoxypentylamine with a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide).

While conceptually straightforward, this method is often complicated by the fact that the newly formed secondary amine product is frequently more nucleophilic than the starting primary amine. This can lead to subsequent alkylation, producing the tertiary amine (dithis compound or benzyl-bis(5-methoxypentyl)amine) and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.comwikipedia.org Using a large excess of the starting amine can help favor mono-alkylation, but this can be inefficient and require challenging separations. pressbooks.pub

Multicomponent Reactions in this compound Synthesis

Multicomponent reactions (MCRs) offer significant advantages in synthetic efficiency by combining three or more reactants in a single operation to form a product that incorporates portions of all starting materials. beilstein-journals.orgmdpi.com These reactions are highly atom-economical and can rapidly generate molecular complexity.

For the synthesis of this compound or its close analogues, a Mannich-type reaction is a relevant MCR. The classical Mannich reaction involves an aldehyde, an amine, and a compound with an active hydrogen. beilstein-journals.org A variation, the Petasis reaction (or borono-Mannich reaction), involves the reaction of an amine, a carbonyl compound, and an organoboronic acid. mdpi.com A hypothetical Petasis reaction to create an α-substituted derivative could involve benzaldehyde, 5-methoxypentylamine, and a vinyl- or arylboronic acid. While not directly forming the target compound, these MCRs provide a powerful platform for synthesizing structurally diverse derivatives in a single step.

Advanced Catalytic Systems for Efficient this compound Synthesis

Modern catalysis offers powerful tools for amine synthesis, providing high efficiency, selectivity, and functional group tolerance under milder conditions than many classical methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium, are instrumental in forming C-N bonds. mdpi.com A notable strategy is the palladium-catalyzed carbonylative aminohomologation of aryl halides. d-nb.info This method allows for the direct aminomethylation of an aryl halide, such as bromobenzene, using carbon monoxide (CO) and an amine. In a hypothetical synthesis of this compound, this reaction would proceed via a tandem palladium-catalyzed formylation of the aryl halide, followed by imine formation with 5-methoxypentylamine and subsequent reduction. d-nb.info This approach is attractive for its step-economy, directly converting readily available aryl halides into the desired benzylamine structure. d-nb.info

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Ligand (e.g., BuPAd₂) | Aryl Halide (I, Br), Amine, CO, Reductant (e.g., HCOOH) | Direct, one-step aminomethylation. Tolerates various functional groups. | d-nb.info |

| PdCl₂ / Xantphos | Aryl Halide, N₃⁻, CO | Cascade azidation/carbonylation to form amides, which can be reduced to amines. | researchgate.net |

| Pd/C | Aryl Iodide, Tertiary Amine, O₂ | Oxidative N-dealkylation/carbonylation to form amides. | organic-chemistry.org |

Organocatalytic and Biocatalytic Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of potentially toxic or expensive metals. For amine synthesis, chiral phosphoric acids have been successfully used as catalysts for the enantioselective reductive amination of ketones, employing a Hantzsch ester as the hydride source. organic-chemistry.org Such a system could be applied to the asymmetric synthesis of a chiral derivative of this compound.

Biocatalysis employs enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. unito.itdiva-portal.org Enzymes like ω-transaminases (ω-TAs) and imine reductases (IREDs) are particularly powerful for amine synthesis. frontiersin.orgmdpi.com

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or cadaverine) to a carbonyl acceptor. frontiersin.org A potential biocatalytic route to this compound could involve the transamination of 1-phenyl-6-methoxy-2-hexanone.

Imine Reductases (IREDs): These enzymes catalyze the reduction of pre-formed or in situ-generated imines. A chemoenzymatic one-pot reaction could involve the condensation of benzaldehyde and 5-methoxypentylamine to form an imine, which is then asymmetrically reduced by an IRED to yield the chiral amine. unito.it

The synergy of chemocatalysis and biocatalysis is a rapidly advancing field. For instance, a gold-catalyzed hydration of an alkyne can produce a ketone intermediate, which is then subjected to a transaminase-catalyzed reductive amination in a one-pot setup to generate chiral amines. chemrxiv.org These advanced catalytic methods represent the cutting edge of sustainable and efficient amine synthesis.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound can be approached through various methods, with a growing emphasis on environmentally benign processes. A common strategy for creating secondary amines is reductive amination. This would involve reacting 5-methoxypentanal with benzylamine under reducing conditions. The application of green chemistry principles to this synthesis aims to reduce its environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. mlsu.ac.innih.gov

Key green chemistry considerations for this synthesis include:

Catalysis: Utilizing catalytic methods over stoichiometric reagents is a core principle of green chemistry. mlsu.ac.in For the reductive amination step, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with molecular hydrogen is a cleaner alternative to metal hydride reagents, as the only byproduct is water. Iron(III) chloride (FeCl₃) has also been identified as a non-toxic, inexpensive, and readily available catalyst for similar reactions. beilstein-journals.org

Atom Economy: The ideal synthesis would maximize the incorporation of all starting materials into the final product. mlsu.ac.in Catalytic reductive amination generally has a high atom economy.

Safer Solvents: The choice of solvent is critical. Traditional organic solvents can be hazardous and environmentally damaging. Green alternatives include water, ethanol, or performing the reaction in the solid phase to eliminate solvents altogether. mlsu.ac.innih.gov Dehydrative amination of alcohols in water, using a water-soluble catalyst, presents an environmentally friendly route for synthesizing benzylic amines. organic-chemistry.org

Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to minimize energy requirements. mlsu.ac.in The development of highly active catalysts can enable reactions to proceed under milder conditions. beilstein-journals.org

Derivatization and Structural Diversification of the this compound Scaffold

Derivatization of the this compound structure is crucial for exploring its chemical space and for structure-activity relationship (SAR) studies in various research contexts. nih.gov Modifications can be systematically introduced at three key positions: the benzyl ring, the pentyl chain, and the amine nitrogen itself through salt formation.

Modifications on the Benzyl Moiety (e.g., substituted benzylamines)

The aromatic benzyl ring offers a versatile platform for modification. A straightforward approach is to begin the synthesis with a substituted benzylamine. A wide array of substituted benzylamines are commercially available or can be readily synthesized, allowing for the introduction of various functional groups onto the phenyl ring. nih.gov

For example, comparing regioisomers (2', 3', and 4' substituted derivatives) has shown that modification at the 4'-position can lead to significantly different properties. nih.gov Friedel-Crafts alkylation reactions, catalyzed by Lewis acids like iron(III) chloride, provide another route to introduce alkyl or other groups to the aromatic ring post-synthesis, although this may be less specific. beilstein-journals.org

Table 1: Examples of Reagents for Benzyl Moiety Modification

| Modification Type | Example Reagent/Starting Material | Resulting Structure |

|---|---|---|

| Halogenation | 4-Fluorobenzylamine | N-(4-Fluorobenzyl)-5-methoxypentylamine |

| Alkylation | 4-Methylbenzylamine | N-(4-Methylbenzyl)-5-methoxypentylamine |

| Acylation | Acetyl Chloride | N-Acetyl-N-benzyl(5-methoxypentyl)amine |

This table presents hypothetical modifications based on standard organic reactions.

Structural Variations of the 5-Methoxypentyl Chain

Altering the 5-methoxypentyl chain can modulate the compound's lipophilicity, flexibility, and metabolic stability. Variations can include changing the chain length, the position of the methoxy (B1213986) group, or replacing it with other functionalities. researchgate.net

Synthetically, these analogs can be accessed by starting with different building blocks. For instance, using 4-methoxybutanal (B3115671) instead of 5-methoxypentanal in the reductive amination would yield Benzyl(4-methoxypentyl)amine. bldpharm.com Similarly, starting with 1-bromo-alkoxyalkanes and reacting them with benzylamine provides a modular route to a variety of chain-modified analogs.

Table 2: Structural Analogs with Variations in the Alkoxy-Alkyl Chain

| Analog Name | Chain Structure | Key Difference |

|---|---|---|

| Benzyl(4-methoxypentyl)amine bldpharm.com | -(CH₂)₄-O-CH₃ | Shorter alkyl chain (butyl) |

| Benzyl(6-methoxyhexyl)amine | -(CH₂)₆-O-CH₃ | Longer alkyl chain (hexyl) |

| Benzyl(5-ethoxypentyl)amine | -(CH₂)₅-O-CH₂CH₃ | Different alkoxy group (ethoxy) |

This table includes known and hypothetical analogs to illustrate structural diversity.

Preparation of Salt Forms and Co-crystals for Research Applications

For research applications, particularly in biological assays, modifying the physicochemical properties of this compound, such as solubility and stability, is often necessary. This is commonly achieved through the formation of salts or co-crystals. nih.govsigmaaldrich.com

Salt Formation: As a basic amine, this compound can be readily converted into a salt by reacting it with an acid. sigmaaldrich.com This is a well-established method, with approximately 50% of marketed pharmaceuticals existing in salt form. sigmaaldrich.com The choice of acid (counterion) can significantly impact the final properties of the solid. For an amine, salt formation is generally advised if its pKa is 5.0 or greater. sigmaaldrich.com For example, the hydrochloride salt of benzylamine itself has been used in pharmaceutical applications. wikipedia.org

Co-crystal Formation: Co-crystallization is an alternative strategy that can be applied to both ionizable and non-ionizable compounds. sigmaaldrich.commdpi.com It involves combining the target molecule with a neutral "co-former" in a specific stoichiometric ratio within a crystal lattice. mdpi.com These components are held together by non-covalent interactions, such as hydrogen bonds. tbzmed.ac.ir This technique can improve solubility, dissolution rate, and stability. nih.gov Co-crystals can be prepared by methods like solution crystallization, solid-state grinding, or slurry crystallization. mdpi.comresearchgate.net

Table 3: Common Reagents for Salt and Co-crystal Formation of Amines

| Formation Type | Reagent Class | Specific Examples |

|---|---|---|

| Salt Formation sigmaaldrich.com | Inorganic Acids | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) |

| Salt Formation sigmaaldrich.com | Organic Acids | Acetic Acid, Citric Acid, Fumaric Acid, Maleic Acid, Tartaric Acid |

| Co-crystal Formation tbzmed.ac.ir | Carboxylic Acids | Benzoic Acid, Succinic Acid |

| Co-crystal Formation researchgate.net | Amides | Salicylamide |

Mechanistic Investigations of Benzyl 5 Methoxypentyl Amine Chemical Reactivity

Reaction Kinetics and Thermodynamics of Benzyl(5-methoxypentyl)amine Transformations

Specific kinetic and thermodynamic data for transformations involving this compound are not available in published literature. However, studies on similar secondary amines, such as N-alkyl benzylamines, provide a framework for predicting its likely behavior.

For instance, the kinetics of reactions of benzylamines with electrophiles, such as benzyl (B1604629) bromide, have been shown to follow second-order kinetics. researchgate.net The reaction rate is influenced by the electronic properties of substituents on the benzylamine (B48309). researchgate.net Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net In the case of this compound, the 5-methoxypentyl group is primarily an alkyl substituent with a distant ether functionality, which would be expected to have a modest electronic effect on the nitrogen atom's nucleophilicity.

Thermodynamic data for substituted benzylamines have been reported, including measurements of density, viscosity, and refractive index over various temperatures. nist.gov These studies allow for the calculation of derived properties that can be used in thermodynamic models. nist.gov However, without experimental data for this compound, any thermodynamic parameters would be purely theoretical estimations.

Table 1: General Kinetic Data for Reactions of Benzylamines with Electrophiles

| Reactants | Solvent | Rate Law | General Observations |

| Substituted Benzylamines + Benzyl Bromide researchgate.net | Methanol (B129727) | Second-order | The reaction proceeds via an SN2 mechanism. The rate is sensitive to the electronic nature of substituents on the benzylamine. researchgate.net |

| Benzylamines + β-Nitrostyrenes researchgate.net | Acetonitrile | Two pathways: uncatalyzed and catalyzed | The mechanism involves a concurrent proton transfer from the amine to the β-carbon and addition of the amine to the α-carbon. researchgate.net |

| Benzylamines + Aryl N-Phenylthiocarbamates acs.org | Acetonitrile | Second-order | The reaction proceeds through a concerted mechanism, in contrast to the stepwise mechanism observed with the oxygen analogues (carbamates). acs.org |

This table presents data for benzylamine and its derivatives, not specifically for this compound, to illustrate typical reactivity.

Role of this compound as a Ligand in Coordination Chemistry (e.g., platinum(IV) complexesquora.com)

While there are no specific studies on the coordination chemistry of this compound, the behavior of other N-benzyl alkylamines as ligands, particularly in platinum complexes, has been investigated. N-substituted ethylenediamine (B42938) ligands, for example, have been used to synthesize platinum(II) and platinum(IV) complexes. rsc.org

Platinum(IV) complexes are often investigated as prodrugs in cancer therapy. nih.gov They are characterized by an octahedral geometry and are generally more kinetically inert than their platinum(II) counterparts. nih.gov This stability is attributed to their d6 electronic configuration. nih.gov The two additional axial ligands in platinum(IV) complexes can be modified to influence the compound's properties. nih.gov It is plausible that this compound could act as a ligand in a similar fashion, coordinating to a metal center like platinum through its nitrogen atom. The steric bulk and potential for weak interaction from the methoxy (B1213986) group of the pentyl chain could influence the stability and reactivity of such a complex.

Table 2: Examples of Platinum Complexes with Amine Ligands

| Platinum Complex Type | Ligand Example(s) | Key Features |

| Platinum(II) Complexes rsc.org | N-substituted ethylenediamine | Square planar geometry; precursors to platinum(IV) complexes. rsc.org |

| Platinum(IV) Complexes nih.gov | Various amine and other ligands in axial positions | Octahedral geometry; kinetically inert; investigated as prodrugs that are activated by reduction in the cellular environment. nih.gov |

| Platinum(IV) Carbamates acs.org | Amine-derived carbamates | Axial carbamate (B1207046) ligands are formed by reacting isocyanates with a platinum(IV)-dihydroxo complex. The electrochemical properties are influenced by the carbamate structure. acs.org |

This table provides examples of platinum complexes with related amine ligands to infer the potential role of this compound in coordination chemistry.

Degradation Pathways and Stability Studies of this compound

Specific degradation pathways and stability studies for this compound have not been reported. However, research on the degradation of other benzylamines can provide insights into its potential stability and decomposition routes.

For example, the degradation of benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine has been studied during chlorination and chloramination processes. rsc.org The primary degradation pathway involves the transfer of chlorine to the nitrogen atom, followed by the elimination of hydrochloric acid to form an imine. rsc.org This imine intermediate is then hydrolyzed to form an aldehyde (such as benzaldehyde) and a lower-order amine. rsc.org Halogenation of the aromatic ring was not observed as a significant pathway. rsc.org

The stability of benzylamine derivatives is also relevant in the context of their use as protecting groups in organic synthesis. The N-benzyl group can be cleaved under various conditions, such as catalytic hydrogenation or oxidative methods. organic-chemistry.org The stability of this compound would likely be similar, with the N-benzyl bond being the most probable site of cleavage under reductive or oxidative conditions. The ether linkage in the 5-methoxypentyl chain is generally stable under a wide range of conditions but could be susceptible to cleavage by strong acids.

Interaction Mechanisms with Electrophiles and Nucleophiles

The interaction of this compound with electrophiles and nucleophiles can be inferred from the well-established chemistry of secondary amines and benzylamines.

Interaction with Electrophiles:

The nitrogen atom of this compound possesses a lone pair of electrons, making it nucleophilic. It is expected to react with a variety of electrophiles. Common reactions include:

Alkylation: Reaction with alkyl halides in an SN2 fashion to form a tertiary amine. researchgate.net

Acylation: Reaction with acyl chlorides or anhydrides to form an amide.

Reaction with Aldehydes and Ketones: Formation of an enamine if there is an alpha-proton on the aldehyde or ketone, or potentially other addition products.

Studies on the reaction of benzylamines with electrophilic alkenes indicate that the mechanism can involve a cyclic transition state where bond formation and proton transfer occur concurrently. researchgate.netkoreascience.kr The benzyl group can play a role in these interactions through steric effects and potential π-stacking interactions.

Interaction with Nucleophiles:

As a neutral amine, this compound itself is not electrophilic and would not typically react with nucleophiles. However, its derivatives could. For example, if the amine is converted into a leaving group (e.g., by protonation or conversion to a quaternary ammonium (B1175870) salt), the benzylic position could be susceptible to nucleophilic attack. The benzyl group itself can be attacked by nucleophiles under certain catalytic conditions that facilitate C-N bond cleavage.

The lone pair on the nitrogen of benzylamine is readily available for donation to an electrophile. quora.com This is in contrast to aniline, where the lone pair is delocalized into the benzene (B151609) ring, making it less nucleophilic. quora.com Therefore, this compound is expected to be a moderately strong nucleophile, similar to other N-alkyl benzylamines.

Advanced Spectroscopic and Analytical Characterization Methodologies for Benzyl 5 Methoxypentyl Amine

High-Resolution Mass Spectrometry for Molecular Structure Confirmation (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For Benzyl(5-methoxypentyl)amine (C₁₃H₂₁NO), analysis via HRMS, typically using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺. The theoretically calculated exact mass of this ion provides a benchmark against which the experimentally measured mass is compared. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct molecular formula.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₃H₂₁NO |

| Ion Formula | [C₁₃H₂₂NO]⁺ |

| Calculated Exact Mass | 208.1701 |

| Expected m/z | 208.1701 |

| Technique | ESI-HRMS |

The high resolution of the technique allows for the differentiation from other potential isobaric compounds, thus serving as a definitive method for molecular formula confirmation.

Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise structure of an organic molecule by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound would display distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shift of these signals helps in identifying the types of carbon atoms present (e.g., aromatic, aliphatic, attached to heteroatoms).

2D NMR Spectroscopy Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms.

COSY experiments would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together the aliphatic chain.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and linking different fragments of the molecule, such as the benzyl (B1604629) group to the pentyl chain via the nitrogen atom.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 7.25-7.40 | Multiplet (m) | 5H |

| -CH₂-Ar | 3.80 | Singlet (s) | 2H |

| -O-CH₃ | 3.35 | Singlet (s) | 3H |

| -O-CH₂- | 3.38 | Triplet (t) | 2H |

| N-CH₂- | 2.65 | Triplet (t) | 2H |

| N-H | ~1.5 (variable) | Broad Singlet (br s) | 1H |

| -CH₂-CH₂-N | 1.55-1.65 | Multiplet (m) | 2H |

| -CH₂-CH₂-O | 1.55-1.65 | Multiplet (m) | 2H |

| Central -CH₂- | 1.35-1.45 | Multiplet (m) | 2H |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (quaternary) | 140.5 |

| Ar-CH | 128.6 |

| Ar-CH | 128.3 |

| Ar-CH | 127.1 |

| -O-CH₂- | 72.8 |

| -O-CH₃ | 58.9 |

| -CH₂-Ar | 54.1 |

| N-CH₂- | 49.5 |

| -CH₂-CH₂-O | 31.6 |

| -CH₂-CH₂-N | 29.9 |

| Central -CH₂- | 22.7 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy The IR spectrum of this compound would exhibit absorption bands corresponding to the various bond vibrations. Key expected absorptions include a single, weak-to-medium band for the N-H stretch of the secondary amine, multiple bands for aromatic and aliphatic C-H stretching, aromatic C=C stretching, and strong bands for the C-O ether and C-N amine stretches. orgchemboulder.comlibretexts.org

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong and characteristic signals in the Raman spectrum. The symmetric and non-polar bonds are often more Raman-active. This technique can be particularly useful for confirming the presence of the benzene (B151609) ring and the carbon backbone.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (sec. amine) | Stretch | 3300-3350 | Weak to Medium, Sharp |

| C-H (aromatic) | Stretch | 3000-3100 | Medium |

| C-H (aliphatic) | Stretch | 2850-2960 | Strong |

| C=C (aromatic) | Stretch | 1450-1600 | Medium to Weak |

| N-H | Bend | 1550-1650 | Variable |

| C-O (ether) | Stretch | 1070-1150 | Strong |

| C-N (amine) | Stretch | 1020-1250 | Medium |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles.

To perform this analysis, this compound would first need to be obtained in a single-crystal form, which may be challenging for a flexible, oily amine. Often, forming a salt (e.g., a hydrochloride or hydrobromide salt) can facilitate crystallization. A successful crystal structure determination would:

Unambiguously confirm the connectivity of the atoms.

Provide precise measurements of all bond lengths and angles.

Reveal the preferred conformation of the molecule in the solid state.

Identify and characterize intermolecular interactions, such as hydrogen bonding involving the secondary amine proton, which dictates the crystal packing.

As of now, no published crystal structure for this compound or its salts appears to be available in the searched scientific literature. liverpool.ac.uk

Chromatographic and Electrophoretic Techniques for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of a compound and separating it from starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable for purity analysis. The basic nature of the amine group necessitates the use of an acidic modifier in the mobile phase to ensure protonation, leading to sharp, well-defined chromatographic peaks. UV detection is appropriate due to the presence of the chromophoric benzyl group. This method would effectively separate the target compound from non-polar and more polar impurities.

Table 5: Proposed HPLC Method Parameters for Purity Analysis

| Parameter | Proposed Condition |

|---|---|

| Technique | Reverse-Phase HPLC |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile or Methanol (B129727) + 0.1% Formic Acid/TFA |

| Elution | Gradient (e.g., 10% to 90% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25-30 °C |

This method would serve as a robust quality control tool to determine the purity of synthesized this compound with high precision and sensitivity. sielc.com

Computational and Theoretical Studies on Benzyl 5 Methoxypentyl Amine and Its Analogs

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For analogs of Benzyl(5-methoxypentyl)amine, such as substituted benzylamines and related organic compounds, DFT methods like B3LYP with various basis sets are commonly used to optimize molecular geometries and compute a range of electronic properties. mdpi.comresearchgate.net

These calculations can determine key reactivity descriptors that provide insight into the chemical behavior of a molecule. While specific values for this compound are not present in the searched literature, a hypothetical table of such descriptors is presented below to illustrate the output of such studies.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| EHOMO (Highest Occupied Molecular Orbital Energy) | -8.5 eV | Indicates the molecule's ability to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | 1.2 eV | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 9.7 eV | Relates to the chemical reactivity and stability of the molecule. |

| Chemical Hardness (η) | 4.85 eV | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 0.21 eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | 3.65 eV | Describes the power to attract electrons. |

| Electrophilicity Index (ω) | 1.37 eV | A global measure of electrophilic character. |

| Nucleophilicity Index (N) | 3.2 eV | A global measure of nucleophilic character. |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and are crucial for predicting how a molecule will interact with other chemical species. For instance, a high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and solvent interactions of molecules like this compound. Due to the presence of flexible alkyl and benzyl (B1604629) groups, this molecule can adopt a multitude of conformations. MD simulations can map out the potential energy surface and identify low-energy, stable conformations. nih.govrsc.org

The choice of force field (e.g., OPLS, GROMOS, CHARMM) is critical in these simulations as it dictates the accuracy of the intermolecular and intramolecular interactions. acs.org Simulations can be performed in various solvents to understand how the environment influences the conformational preferences of the molecule. For example, in a polar solvent, conformations that expose polar groups to the solvent would be favored. The flexibility of bonds can also significantly affect the simulated properties. semanticscholar.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For molecules analogous to this compound, theoretical calculations of NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra are common. acs.orgresearchgate.netpressbooks.pub

DFT calculations are often used to predict IR spectra, where the calculated vibrational frequencies can be correlated with experimental IR bands. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and UV-Vis spectra. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate chemical shifts. eurekaselect.com A strong correlation between theoretical and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties.

In Silico Docking and Molecular Interaction Studies with Biological Macromolecules

To investigate the potential biological activity of this compound, in silico molecular docking studies can be performed. This technique predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govmdpi.commdpi.com While no specific docking studies for this compound were found, this methodology is widely applied to similar molecules to screen for potential drug candidates. nih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various binding poses and score them based on a scoring function that estimates the binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

Elucidation of Reaction Mechanisms and Transition States via Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For benzylamine (B48309) derivatives, computational studies have been used to investigate reaction pathways for processes like oxidation and addition reactions. ias.ac.inresearchgate.netnih.govresearchgate.netmdpi.com

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. These studies provide a molecular-level understanding of how reactions involving benzylamine-like structures proceed.

Applications and Potential in Chemical and Materials Science

Benzyl(5-methoxypentyl)amine as a Versatile Building Block in Organic Synthesis (e.g., as precursors,)

No information was found regarding the use of this compound as a building block or precursor in organic synthesis.

Integration into Polymeric Structures and Advanced Materials

There is no available data on the integration of this compound into polymeric structures or advanced materials.

Role as a Chemical Probe or Reagent in Mechanistic Studies

No studies were identified that utilize this compound as a chemical probe or reagent for mechanistic investigations.

Exploration in Catalysis and Supramolecular Chemistry

There is no information available regarding the exploration or application of this compound in the fields of catalysis or supramolecular chemistry.

Future Perspectives and Methodological Advancements in Benzyl 5 Methoxypentyl Amine Research

Development of Automated and High-Throughput Synthetic Platforms

The synthesis of secondary amines, such as Benzyl(5-methoxypentyl)amine, is amenable to modern automation. Future research will likely leverage automated platforms to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. These systems integrate robotic liquid handlers with reactors and purification modules to perform multi-step syntheses with minimal human intervention. merckmillipore.comunimi.it

A primary synthetic route for this compound is reductive amination. Automated platforms can systematically vary both the aldehyde/ketone and amine components. merckmillipore.com For instance, an automated workflow could be designed to react a panel of substituted benzaldehydes with 5-methoxypentylamine, or conversely, react benzylamine (B48309) with a series of functionalized five-carbon aldehydes and ketones. This approach allows for the high-throughput exploration of chemical space around the core this compound structure.

Key features of these platforms include:

Reagent Cartridges: Pre-packaged cartridges containing necessary reagents and catalysts streamline the reaction setup. merckmillipore.com

Iterative Processes: Automated systems can perform iterative reaction cycles, enabling the construction of complex molecules and the rapid synthesis of a diverse compound library. unimi.it

Integrated Purification: In-line purification, often using techniques like automated flash chromatography or preparative HPLC, ensures the isolation of high-purity compounds ready for screening.

Table 1: Hypothetical High-Throughput Synthesis Plan for this compound Analogues

| Backbone Component 1 | Backbone Component 2 | Reaction Type | Potential Modifications for Library | Automated Platform Module |

|---|---|---|---|---|

| Benzylamine | 5-Methoxypentanal (B1601499) | Reductive Amination | Varying alkyl chain length (C3-C7), different ether positions | Liquid Handler & Reactor |

| Substituted Benzylamines (e.g., 4-fluoro, 4-chloro, 4-methyl) | 5-Methoxypentanal | Reductive Amination | Exploring electronic effects on the aromatic ring | Liquid Handler & Reactor |

| Benzylamine | Substituted Pentanals (e.g., with hydroxyl, cyano groups) | Reductive Amination | Introducing new functional groups for interaction studies | Liquid Handler & Reactor |

| - | - | - | - | Automated Purification Module |

Integration of Artificial Intelligence and Machine Learning in SAR Predictions

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process by enabling rapid prediction of compound properties and activities. youtube.comnih.gov For a compound like this compound, where experimental data may be sparse, computational methods offer a powerful starting point. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity. nih.govmdpi.com

The process would involve:

Data Curation: Assembling a dataset of structurally similar benzylamines with known biological activities from public or private databases.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.

Model Training: Employing ML algorithms—such as random forests, support vector machines, or deep neural networks—to train a model that can predict the activity of new compounds based on their descriptors. youtube.commetaboanalyst.ca

Prediction and Design: Using the trained model to predict the activity of virtual analogues of this compound, thereby guiding the selection of the most promising candidates for synthesis.

Table 2: Workflow for AI/ML-Driven SAR Prediction for this compound

| Phase | Description | Key Technologies/Methods | Expected Outcome |

|---|---|---|---|

| 1. Data Acquisition | Collect data on known benzylamines and their biological activities. | ChEMBL, PubChem, Corporate Databases | A curated dataset for model training. |

| 2. Feature Engineering | Calculate molecular fingerprints and physicochemical descriptors. | RDKit, PaDEL-Descriptor | Numerical representation of chemical structures. |

| 3. Model Training | Train regression or classification models to link structure to activity. | Scikit-learn, TensorFlow, PyTorch | A predictive QSAR model. |

| 4. Virtual Screening | Predict the activity of a large virtual library of this compound analogues. | Trained QSAR Model | A ranked list of high-potential synthetic targets. |

| 5. Iterative Refinement | Synthesize and test top-ranked compounds and feed new data back into the model. | Automated Synthesis, In Vitro Assays | An improved, more accurate predictive model. |

Unexplored Biological Systems and Their Mechanistic Interplay with this compound

The benzylamine scaffold is a common feature in many biologically active molecules, suggesting that this compound could interact with a variety of biological targets. rsc.org Future research should focus on screening the compound against diverse biological systems to uncover novel therapeutic potentials. Mechanistic studies will be crucial to understanding how the compound exerts its effects at a molecular level.

Potential areas for investigation include:

Enzyme Inhibition: Many enzymes recognize benzylamine-containing substrates. For example, studies on para-substituted benzylamines have shown interactions with methylamine (B109427) dehydrogenase, proceeding through a carbanionic intermediate. nih.gov Investigating the interaction of this compound with monoamine oxidases (MAOs), histone deacetylases (HDACs), or other enzyme classes could reveal potential inhibitory activity.

Receptor Modulation: The structural flexibility of the methoxypentyl chain combined with the aromatic ring could allow for binding to various G-protein coupled receptors (GPCRs) or ion channels. High-throughput screening assays could identify potential receptor targets.

Mechanistic Probes: Advanced biochemical and biophysical techniques, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography, can be used to validate targets and elucidate the precise binding mode and kinetics of the compound's interaction with a biological macromolecule.

Understanding the reaction mechanisms of benzylamines is also key. Studies have shown that their oxidation can proceed via a hydride-ion transfer, forming a carbocationic intermediate. ias.ac.in This inherent reactivity could be harnessed for the design of covalent inhibitors or probes.

Challenges in Scalable and Sustainable Production for Research Purposes

While producing small quantities of this compound for initial screening is straightforward, scaling up production for more extensive preclinical studies presents challenges related to cost, safety, and environmental impact. Future research will need to focus on developing scalable and sustainable synthetic routes.

Traditional amine synthesis methods often suffer from low atom economy, the use of hazardous reagents, and the generation of significant waste. rsc.org Green chemistry principles offer a path toward more sustainable production. innovations-report.comnih.gov

Key areas for improvement include:

Catalysis: Replacing stoichiometric reagents with catalytic systems is paramount. This includes using earth-abundant metal catalysts instead of precious metals like palladium or platinum. europa.eu

Renewable Feedstocks: Investigating routes that utilize feedstocks derived from biomass could significantly improve the sustainability profile. rsc.orgeuropa.eu For example, the alcohol precursors to the respective amine and aldehyde could potentially be derived from lignocellulose. europa.eu

Alternative Reaction Pathways: Exploring "hydrogen borrowing" or "hydrogen autotransfer" catalysis, which can form amines directly from alcohols and ammonia/amines with water as the only byproduct, represents a highly atom-economical and green alternative to classical reductive amination. rsc.orgresearchgate.net

Table 3: Comparison of Synthetic Routes for this compound

| Parameter | Classical Reductive Amination | Future "Green" Catalytic Route (e.g., Hydrogen Borrowing) |

|---|---|---|

| Starting Materials | Benzaldehyde (B42025), 5-methoxypentylamine, Stoichiometric Reductant (e.g., NaBH3CN) | Benzyl (B1604629) alcohol, 5-methoxypentylamine, Catalytic System |

| Byproducts | Stoichiometric salt waste | Water |

| Atom Economy | Low to Moderate | High |

| Sustainability Concerns | Use of metal hydride waste, potentially toxic solvents. | Requires development of efficient, recyclable, non-precious metal catalysts. |

Emerging Analytical Technologies for Deeper Insight into Compound Behavior

A deep understanding of a compound's behavior—from its precise chemical structure and purity to its metabolic fate—requires a sophisticated analytical toolkit. Emerging technologies offer unprecedented levels of sensitivity and resolution for characterizing molecules like this compound.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly coupled with techniques like electrospray ionization (ESI), is essential for confirming molecular weight and elemental composition. Tandem MS (MS/MS) can be used to study fragmentation patterns, which provides structural information and aids in the identification of metabolites. nih.gov Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the ion's size and shape, which can help resolve isomers and provide conformational insights. nih.gov

Hyphenated Chromatography Techniques: The coupling of liquid chromatography (LC) or gas chromatography (GC) with MS is the gold standard for separating and identifying compounds in complex mixtures. nih.govnih.gov Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are valuable for separating polar compounds, which could be relevant for analyzing potential polar metabolites of this compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond routine structural confirmation, advanced NMR experiments (e.g., 2D-NMR like NOESY) can be used to determine the three-dimensional solution-state conformation of the molecule, which is critical for understanding its interaction with biological targets.

Microfluidics and Miniaturized Systems: Microfluidic devices, or "lab-on-a-chip" systems, are emerging as powerful tools for performing high-throughput analysis on very small sample volumes. These could be used for rapid screening of metabolic stability or for analyzing interactions with target proteins.

Table 4: Application of Emerging Analytical Technologies to this compound Research

| Technology | Application Area | Specific Insights Gained |

|---|---|---|

| LC-IM-HRMS | Metabolite Identification | Separation and identification of isomeric metabolites; structural elucidation from fragmentation and ion mobility. |

| 2D-NMR Spectroscopy (NOESY, ROESY) | Conformational Analysis | Determination of the preferred 3D structure in solution, informing docking studies. |

| Chiral Chromatography (HPLC/SFC) | Enantiomeric Purity | Separation and quantification of enantiomers if a chiral center is introduced. mdpi.com |

| Surface Plasmon Resonance (SPR) | Target Binding Kinetics | Real-time measurement of on-rates (kon) and off-rates (koff) with a purified biological target. |

| Microfluidic Systems | High-Throughput Analysis | Rapid assessment of properties like solubility, plasma protein binding, or enzyme inhibition using minimal compound. |

Q & A

Q. Critical Considerations :

- Solvent selection (e.g., hydrophobic solvents for extraction) and temperature control to avoid side reactions.

- Purity of intermediates verified via TLC or HPLC before proceeding .

Basic: How can spectroscopic and chromatographic methods be optimized for characterizing this compound?

Q. Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Focus on δ 1.4–1.6 ppm (pentyl chain CH₂), δ 3.3–3.5 ppm (methoxy group), and δ 7.2–7.4 ppm (benzyl aromatic protons). Compare with reference spectra of analogous compounds (e.g., 4-methoxy-substituted benzyl amines) .

- ¹³C NMR : Confirm methoxy (δ ~55 ppm) and benzyl carbons (δ ~128–140 ppm).

- Gas Chromatography (GC) :

Q. Answer :

- DFT Calculations : Model transition states and energy profiles for key steps (e.g., allylation or reductive amination) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .

- Docking Studies : Predict interactions between intermediates and catalysts (e.g., iridium complexes) to optimize ligand design .

Key Insight : Computational data from iridium-catalyzed pathways suggest that π-allyl intermediates stabilize transition states, reducing activation energy .

Advanced: How can in-vivo interactions of this compound derivatives be experimentally validated?

Q. Answer :

- Functionalization : Synthesize derivatives (e.g., pyrazol-5-amine analogs) via nucleophilic substitution to introduce bioactive moieties .

- In-Vitro Screening :

- Pharmacokinetic Studies :

- Employ LC-MS/MS to quantify metabolite profiles in plasma or tissue samples .

Example : Pyrazol-5-amine derivatives with 4-methoxyphenyl groups show enhanced bioavailability due to lipophilic methoxy moieties .

Advanced: What strategies resolve discrepancies in amine protection/deprotection efficiency during synthesis?

Q. Answer :

- Alternative Protecting Groups : Compare Boc, benzyl, and trityl groups for steric and electronic compatibility .

- Optimized Deprotection :

- Use Pd/C-H₂ for benzyl group removal instead of harsh acids.

- Monitor reaction progress via LC-MS to avoid over-deprotection .

- Solid-Phase Synthesis : Immobilize intermediates to simplify purification and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.